Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate
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Overview
Description
Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate is a complex organic compound with the molecular formula C17H20N2O11. It is known for its unique structure, which includes multiple acetoxy groups and a pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy groups and pyrimidinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-triacetyloxy-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)oxane-2-carboxylate: Similar structure with a methyl group on the pyrimidinyl moiety.
[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxybenzyl)phenyl]oxane-2-carboxylate: Contains a chloro and ethoxybenzyl group.
Uniqueness
Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate stands out due to its specific combination of acetoxy groups and the pyrimidinyl moiety, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52678-29-2 |
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Molecular Formula |
C17H20N2O11 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O11/c1-7(20)27-11-12(28-8(2)21)14(16(24)26-4)30-15(13(11)29-9(3)22)19-6-5-10(23)18-17(19)25/h5-6,11-15H,1-4H3,(H,18,23,25) |
InChI Key |
VTISRKPGXZCEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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